N-(4-ethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-(4-ETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a phenylcarbamoyl group, and a thiazolyl group
Preparation Methods
The synthesis of N-(4-ETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with phenyl isocyanate to form the intermediate phenylcarbamoyl derivative. This intermediate is then reacted with 2-aminothiazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-(4-ETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the ethoxy and phenylcarbamoyl groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and acids.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the synthesis of bacterial cell walls, leading to antimicrobial activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N-(4-ETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can be compared with similar compounds such as phenacetin and paracetamol. While phenacetin and paracetamol are known for their analgesic and antipyretic properties, N-(4-ETHOXYPHENYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its thiazolyl group, which may confer additional biological activities. Other similar compounds include various thiazole derivatives, which are also studied for their antimicrobial and antifungal properties .
Properties
Molecular Formula |
C20H20N4O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-17-10-8-15(9-11-17)21-18(25)12-16-13-28-20(23-16)24-19(26)22-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,25)(H2,22,23,24,26) |
InChI Key |
BRXROZHNSWFBHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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